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Compound of Interest

Compound Name:
Cyclopropane, 1-ethynyl-1-(1-

propynyl-

Cat. No.: B011061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-

ethynylcyclopropylamine, a valuable building block in medicinal chemistry and drug discovery.

The cyclopropyl moiety can enhance metabolic stability, binding affinity, and potency of drug

candidates.[1] The ethynyl group provides a versatile handle for further chemical modifications,

making 1-ethynylcyclopropylamine a sought-after intermediate.

Two primary synthetic routes are detailed below: a multi-step synthesis commencing from

cyclopropylacetylene and involving a Curtius degradation, and the Kulinkovich-de Meijere

reaction for the formation of cyclopropylamines from amides.

Route 1: Multi-Step Synthesis via Curtius
Degradation
This synthetic pathway begins with the carboxylation of cyclopropylacetylene, followed by a

Curtius degradation to yield the N-Boc protected 1-ethynylcyclopropylamine. Subsequent

deprotection affords the hydrochloride salt of the target compound. This route has been

reported to provide an overall yield of 39% for the hydrochloride salt on a scale of up to 300

mmol.[2][3][4]
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Logical Workflow for Route 1
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Caption: Curtius degradation route to 1-ethynylcyclopropylamine HCl.

Data Summary for Route 1
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Step Reactant Reagents Product Yield (%) Reference
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from
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[2][3]

Experimental Protocols for Route 1
1. Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid[3]

To a solution of (trimethylsilyl)cyclopropylacetylene in diethyl ether, add n-butyllithium (n-

BuLi) at a temperature maintained between -78 °C to room temperature.

Stir the reaction mixture for 14-15 hours.

Cool the mixture to -78 °C and treat with powdered dry ice.

Allow the mixture to warm to 20 °C.

Perform an aqueous work-up to isolate the carboxylic acid. The reported yield for a similar

carboxylation of a cyclobutyl derivative was 63%.[3]

2. Synthesis of N-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine[3][5]

To a solution of 1-[(trimethylsilyl)ethynyl]cyclopropanecarboxylic acid in acetone at 0 °C, add

triethylamine (Et3N) followed by ethyl chloroformate (ClCO2Et).
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Stir the resulting mixture at 0 °C.

Add a solution of sodium azide (NaN3) in water.

Add tert-butanol (t-BuOH) and heat the mixture to 80 °C for 11-14 hours.

After cooling, perform an appropriate work-up to isolate the N-Boc protected amine. The

reported yield for this step is 87%.[3]

3. Synthesis of 1-Ethynylcyclopropylamine Hydrochloride[3][5]

To a solution of N-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine, add potassium fluoride

(KF) in a mixture of dimethylformamide (DMF) and water.

Stir the reaction at room temperature for 24 hours to effect desilylation.

Pour the mixture into water and extract the desilylated carbamate.

Dissolve the crude carbamate in a solution of approximately 5.0 N HCl in diethyl ether.

Stir the mixture to induce precipitation of the hydrochloride salt.

Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain 1-

ethynylcyclopropylamine hydrochloride.[5] The melting point has been reported as 185-186

°C.[6][7]

Route 2: Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of

cyclopropylamines from N,N-dialkylamides using a Grignard reagent in the presence of a

titanium(IV) alkoxide.[8][9] This reaction proceeds through a titanacyclopropane intermediate.

[10][11] While a specific protocol for 1-ethynylcyclopropylamine was not detailed in the

provided search results, a general reaction scheme can be proposed.

Proposed Signaling Pathway for Route 2
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Caption: Kulinkovich-de Meijere reaction mechanism for cyclopropylamine synthesis.[8]

Data Summary for Kulinkovich-de Meijere Reaction
Quantitative data for the specific synthesis of 1-ethynylcyclopropylamine via this route is not

available in the provided search results. However, the reaction is known to give high yields for

N,N-dialkylformamides.[8] The use of stoichiometric amounts of the titanium reagent is

recommended for better yields.[8][9]

General Experimental Protocol for Kulinkovich-de
Meijere Reaction
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In an inert atmosphere, prepare a solution of the N,N-dialkyl ethynylcarboxamide and

titanium(IV) isopropoxide in an appropriate solvent (e.g., diethyl ether or THF).

To this mixture, add the Grignard reagent (e.g., ethylmagnesium bromide) at ambient

temperature. The use of methyltitanium triisopropoxide can be advantageous.[8]

Stir the reaction mixture until completion, which can be monitored by techniques such as

TLC or GC-MS.

Upon completion, quench the reaction and perform an aqueous work-up to isolate the N,N-

dialkyl-1-ethynylcyclopropylamine.

Further steps would be required to remove the N-alkyl groups to obtain the primary amine,

for instance, through debenzylation if N,N-dibenzylamide was used as the starting material.

N-Boc Protection of Amines
For applications in peptide synthesis or other multi-step synthetic sequences, protection of the

amine functionality is often necessary. The tert-butoxycarbonyl (Boc) group is a common

protecting group.

General Protocol for N-Boc Protection
A one-pot reductive amination/N-Boc protection protocol can be employed. This involves

reacting the primary amine with an aldehyde in the presence of di-tert-butyl dicarbonate

((Boc)2O) and sodium triacetoxyborohydride.[12]

Alternatively, the amine can be treated with (Boc)2O in the presence of a base like sodium

hydroxide or triethylamine in a suitable solvent such as a mixture of water and an organic

solvent.[13]

Conclusion
The synthetic routes outlined provide robust methods for accessing 1-ethynylcyclopropylamine

and its derivatives. The choice of route may depend on the scale of the synthesis, the

availability of starting materials, and the desired final form of the product (free amine,

hydrochloride salt, or N-protected). The provided protocols and data serve as a valuable

resource for researchers in the field of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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